
3-Hydroxy-5-methoxyflavone
Overview
Description
3-Hydroxy-5-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is particularly noted for its potential anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of methoxyflavones, where the number and position of methoxy groups influence the biotransformation rate and the amount of products formed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts in large-scale production could be a potential method, given the efficiency of biotransformation processes in producing flavonoid derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: This reaction involves the replacement of functional groups, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include sodium borohydride and other reducing agents.
Substitution: Common reagents include halogens and other substituting agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Hydroxy-5-methoxyflavone is a specialty product used in proteomics research . Research shows that derivatives of flavones, like 3-hydroxyflavone, have potential as alternatives for cancer treatments .
Anti-Cancer Properties
3-Hydroxyflavone: Research indicates that 3-hydroxyflavone has strong antitumor activity in cancer cell lines, including lung cancer, murine melanoma, and leukemia . It did not show cytotoxicity in normal cell lines . Additionally, when administered with the anticancer drug imatinib mesylate, 3-hydroxyflavone inhibited leukemia cell lines resistant to imatinib .
5-Hydroxy-7-methoxyflavone: 5-Hydroxy-7-methoxyflavone (HMF) can induce cell death in colorectal cancer cells by reactive oxygen species (ROS)-mediated mitochondrial mechanisms . HMF induces cytotoxicity in HCT-116 cells in a dose-dependent manner, causing DNA damage and triggering mitochondrial membrane perturbation, leading to apoptosis . ROS generation by HMF regulates the mitochondrial-mediated apoptotic signaling pathway in HCT-116 cells, suggesting HMF as a pro-oxidant therapeutic candidate for targeting colorectal cancer .
Methoxylated Flavones: Studies have extensively explored the anticancer effects of methoxylated flavones against various prostate cancer cell lines in vitro, including PC3, VCaP, and LNCaP .
Cytotoxic and Antiproliferative Activity
Methoxylated and hydroxylated flavones have demonstrated cytotoxic and anti-proliferative activity in leukemic HL60 cells . The correlation between the methoxylation/hydroxylation pattern and antiproliferative activity highlights the importance of the 5,4’- and 3’,4’-dihydroxyl moieties in the flavone nucleus .
Effects on Cancer Cell Lines
- Breast Cancer: Studies show that 5,3′-dihydroxy-3,6,7,8,4′-PeMF, isolated from Glycosmis ovoidea, demonstrated stronger IC50 values of 3.71 μM, and effectively induced cancer cell death on MCF-7 .
- Skin Cancer: Compounds 5,7,5′-trihydroxy-3,6,3′,4′-TeMF significantly reduced cancer cell growth, yielding IC50 values of 3.92 and 8.18 µM, through an apoptotic cell death mechanism involving the cleavage of caspase-3 .
- Ovarian Cancer: Studies on SKOV3 cancer cell lines have shown that the absence of a hydroxy group on ring B tripled the IC50 level. Greater methoxy substitution correlates with extreme lipophilic and weakening cytotoxicity effects .
Other Activities
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and induce apoptosis in cancer cells by activating caspases .
Comparison with Similar Compounds
- 3-Hydroxyflavone
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Uniqueness: 3-Hydroxy-5-methoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to other similar compounds, it has shown promising anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .
Biological Activity
3-Hydroxy-5-methoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to the flavonoid family, characterized by a flavone backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents. The presence of these groups significantly influences its biological activity. The specific arrangement of these functional groups affects the compound's interaction with biological targets, enhancing its therapeutic potential.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant activity . It effectively scavenges free radicals and reduces oxidative stress in cellular environments. The antioxidant capacity is attributed to the hydroxyl group at C-3 and the methoxy group at C-5, which enhance electron donation capabilities.
Table 1: Antioxidant Activity of this compound
Study Reference | Method Used | IC50 (µM) | Observations |
---|---|---|---|
DPPH Assay | 25 | Significant free radical scavenging ability | |
Cellular Assays | 30 | Protects against oxidative damage in cell lines |
Anticancer Properties
This compound has demonstrated anticancer effects across various cancer cell lines. In particular, it exhibits potent antiproliferative activity against leukemia (K562), lung (A549), and melanoma (B16F10) cell lines without cytotoxicity to normal cells.
Case Study: Antitumor Activity
In a comparative study involving nine flavonoids, this compound showed the highest antitumor activity against A549 cells with an IC50 value significantly lower than that of other tested compounds. This suggests a promising role in cancer therapeutics.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 20 | Induction of apoptosis |
B16F10 (Melanoma) | 15 | Cell cycle arrest at G1 phase |
K562 (Leukemia) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating various signaling pathways. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
The anti-inflammatory effects are believed to be mediated through inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Properties
IUPAC Name |
3-hydroxy-5-methoxy-2-phenylchromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQVYWQNZFUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346889 | |
Record name | 5-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-81-2 | |
Record name | 5-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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